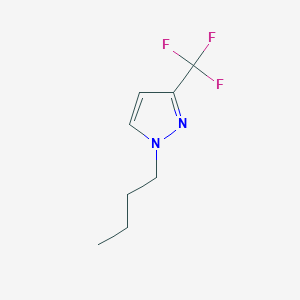

1-Butyl-3-(trifluoromethyl)pyrazole

Beschreibung

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in modern chemical research, particularly in the fields of medicinal chemistry and materials science. mdpi.comspast.org Its structural and electronic properties make it a "privileged scaffold," a framework that is frequently found in biologically active compounds. mdpi.com Pyrazoles are aromatic, weakly basic compounds, and their structure allows for substitution at various positions, leading to a wide diversity of derivatives with distinct properties. spast.orgglobalresearchonline.net

In medicinal chemistry, the pyrazole nucleus is a key component in numerous drugs approved by the US Food and Drug Administration (FDA), including inhibitors of protein kinases which are crucial in cancer therapy. mdpi.com The versatility of the pyrazole ring allows it to act as a bioisosteric replacement for other chemical groups, enhancing drug-like properties such as lipophilicity and metabolic stability. mdpi.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. spast.orgglobalresearchonline.netresearchgate.net

Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and fungicides, and advanced materials with specific optoelectronic properties. bibliomed.orgmdpi.com The synthetic accessibility and the ability to fine-tune the chemical and physical properties through substitution make the pyrazole scaffold a highly valuable tool for chemists. mdpi.comresearchgate.net

Role of Trifluoromethyl Substituents in Heterocyclic Compounds

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds has a profound impact on their molecular properties. The -CF3 group is one of the most powerful electron-withdrawing groups, a characteristic that stems from the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect can significantly alter the acidity, dipole moment, and reactivity of the parent heterocycle. nih.govrsc.org

Incorporating trifluoromethyl substituents is a widely used strategy in drug design and materials science for several reasons:

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This increased stability can prolong the half-life of a drug in the body. rsc.orgnih.gov

Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug. bibliomed.org

Modulation of Physicochemical Properties: The introduction of a -CF3 group can fine-tune the pKa of nearby functional groups, which is critical for optimizing the pharmacokinetic and pharmacodynamic profile of a molecule. rsc.org

The synthesis of trifluoromethylated heterocycles has become a major area of research, with various methods being developed to introduce this important functional group. rsc.orgtandfonline.com The resulting compounds often exhibit unique biological activities and physical properties, making them valuable in a wide range of applications. nih.govacs.org

Overview of 1-Butyl-3-(trifluoromethyl)pyrazole within the Context of Pyrazole Derivatives

This compound is a specific derivative within the broad family of trifluoromethylated pyrazoles. It features a butyl group attached to one of the nitrogen atoms of the pyrazole ring and a trifluoromethyl group at the 3-position. This combination of substituents imparts specific chemical characteristics to the molecule.

The butyl group, being an alkyl chain, increases the compound's lipophilicity and can influence its solubility and interaction with nonpolar environments. The trifluoromethyl group, as discussed, significantly impacts the electronic nature of the pyrazole ring, making it more electron-deficient.

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules. Its structure is a platform for further chemical modifications, such as the introduction of other functional groups onto the pyrazole ring, to generate novel compounds with desired properties for various applications. For instance, related structures like (1-Butyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid and 1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde are derivatives that highlight the synthetic utility of this scaffold. bldpharm.combldpharm.com

Below is a data table summarizing the key chemical identity information for this compound.

| Property | Value |

| IUPAC Name | 1-butyl-3-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | C₈H₁₁F₃N₂ |

| Molecular Weight | 192.18 g/mol |

| CAS Number | 1426958-36-2 |

| Canonical SMILES | CCCCN1C=C(C=N1)C(F)(F)F |

| InChI Key | BOHNJAUMOOXBJP-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHNJAUMOOXBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 Butyl 3 Trifluoromethyl Pyrazole and Analogous Pyrazoles

Classical Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most fundamental and widely utilized approach for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. The selection of the starting materials is crucial for determining the final substitution pattern of the heterocyclic product.

The Knorr pyrazole synthesis and related methods represent the cornerstone of pyrazole chemistry, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.gov To synthesize 1-Butyl-3-(trifluoromethyl)pyrazole, the key precursors are a trifluoromethyl-substituted 1,3-dicarbonyl compound and butylhydrazine (B1329735). A highly relevant precursor is ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which provides the trifluoromethyl group at the desired position.

The reaction proceeds via condensation of butylhydrazine with the two carbonyl groups of the dicarbonyl precursor, followed by cyclization and dehydration to form the aromatic pyrazole ring. A significant challenge in this synthesis is controlling the regioselectivity. The reaction of an unsymmetrical diketone like ETFAA with a substituted hydrazine can potentially yield two regioisomers. However, the reaction conditions, including solvent and temperature, can be optimized to favor the desired 1-butyl-3-(trifluoromethyl) isomer over the 1-butyl-5-(trifluoromethyl) alternative. For instance, a patented method for a similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, involves reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine, where controlling the reaction temperature and distilling off the ethanol (B145695) byproduct helps drive the reaction and improve yield and selectivity. google.com

Table 1: Representative Reaction of 1,3-Dicarbonyl with Hydrazine

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Key Product | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Butylhydrazine | This compound | Analogous to google.com |

| 1,3-Diketones (general) | Arylhydrazines | 1-Aryl-3,5-disubstituted pyrazoles | organic-chemistry.org |

An alternative classical route involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or alkynes. These precursors also contain a 1,3-dielectrophilic character necessary for the cyclocondensation. The reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double or triple bond, followed by intramolecular cyclization and elimination.

For the synthesis of trifluoromethyl-substituted pyrazoles, β-CF3-1,3-enynes are valuable starting materials. Research has shown that the reaction of these enynes with substituted hydrazines, such as phenylhydrazine (B124118) or tert-butylhydrazine, can lead to the formation of 1,4,5-trisubstituted pyrazoles after oxidation of the initially formed pyrazoline. acs.org This divergent approach highlights how the choice of hydrazine and substrate can direct the synthesis towards different classes of N-N bond-containing heterocycles, including pyrazoles. acs.org The reaction of an α,β-unsaturated ketone with a hydrazine derivative can sometimes result in a mixture of regioisomers. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, valued for their atom economy and operational simplicity. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which is particularly advantageous for creating libraries of compounds for screening purposes.

One-Pot Transformations for Pyrazole Ring Formation

One-pot syntheses are a cornerstone of modern synthetic chemistry, offering significant advantages in terms of efficiency, reduced waste, and time savings. For the synthesis of trifluoromethyl-substituted pyrazoles, several one-pot, multicomponent strategies have been developed.

A notable approach involves the (3 + 2) cycloaddition of in-situ generated nitrile imines with an appropriate acetylene (B1199291) surrogate. nih.govorganic-chemistry.orgacs.org For instance, 1-aryl-3-trifluoromethylpyrazoles can be prepared in a one-pot reaction using nitrile imines and mercaptoacetaldehyde, which serves as an acetylene equivalent. nih.govorganic-chemistry.orgacs.org This process begins with a (3 + 3) annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate. This is followed by a dehydration and ring contraction cascade, often mediated by p-toluenesulfonyl chloride (p-TsCl), to yield the desired pyrazole. nih.govorganic-chemistry.orgacs.org This method is lauded for its use of readily available and safe starting materials, mild reaction conditions, and broad tolerance of various functional groups. nih.govorganic-chemistry.org

Another versatile multicomponent strategy involves the reaction of an active methylene (B1212753) reagent, phenylisothiocyanate, iodomethane, and a substituted hydrazine. nih.gov This one-pot procedure allows for the synthesis of highly functionalized pyrazoles. For example, reacting an active methylene compound with sodium hydride, followed by phenylisothiocyanate, iodomethane, and then the appropriate hydrazine at an elevated temperature, provides a direct route to tetra-substituted pyrazoles. nih.gov

Furthermore, three-component reactions of compounds like pyrrolidone, aromatic aldehydes, and 1-phenyl-3-trifluoromethyl-5-pyrazolone have been shown to efficiently produce highly functionalized trifluoromethylated pyrazol-4-yl-pyrrole-2,5-dione derivatives in good yields. bohrium.com The choice of solvent, such as acetic acid, can play a dual role as both a catalyst and a solvent in these transformations. bohrium.com The development of such MCRs is crucial for introducing the trifluoromethyl group, which is known to enhance properties like metabolic stability and cell permeability in bioactive molecules. bohrium.comwuxiapptec.com

| Reactants | Key Reagents | Product Type | Reference |

| Hydrazonoyl halide, 2,5-dihydroxy-1,4-dithiane-2,5-diol | Triethylamine, p-TsCl | 1-Aryl-3-trifluoromethylpyrazoles | nih.govorganic-chemistry.orgacs.org |

| Active methylene reagent, Phenylisothiocyanate, Iodomethane, Substituted hydrazine | Sodium hydride | Tetra-substituted pyrazoles | nih.gov |

| Pyrrolidone, Aromatic aldehyde, 1-Phenyl-3-trifluoromethyl-5-pyrazolone | Acetic acid | Trifluoromethylated pyrazol-4-yl-pyrrole-2,5-diones | bohrium.com |

Regioselective Synthesis and Isomer Control

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, from acyclic precursors inherently faces the challenge of regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine can potentially yield two different regioisomers. Therefore, controlling the regiochemical outcome is a critical aspect of pyrazole synthesis.

Strategies for Achieving Regioselectivity in Pyrazole Formation

Achieving regioselectivity in pyrazole synthesis often depends on the fine-tuning of reaction conditions and the nature of the reactants. Traditional methods, such as the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines, frequently suffer from a lack of regioselectivity. nih.gov

One effective strategy to ensure complete regioselectivity is the use of N-alkylated tosylhydrazones and terminal alkynes. nih.govacs.org This method has been shown to produce 1,3,5-trisubstituted pyrazoles with a single, well-defined regioisomeric structure. nih.govacs.org The reaction tolerates a wide array of substituents, including both electron-donating and electron-withdrawing groups, and is particularly advantageous when the substituents on the pyrazole ring are sterically similar. nih.gov The proposed mechanism involves the nucleophilic addition of a potassium alkynide to the N-alkylated tosylhydrazone, followed by elimination of a p-toluenesulfinic acid anion, a 1,3-proton shift, and subsequent intramolecular cyclization. acs.org

Another approach involves the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. mdpi.com By reacting in-situ generated nitrilimines with enaminones, fully substituted pyrazoles can be synthesized with high regioselectivity and in excellent yields. The regiochemical outcome is directed by the electronic and steric properties of the dipole (nitrilimine) and the dipolarophile (enaminone). mdpi.com

Furthermore, regioselective metalation offers a powerful tool for the controlled functionalization of the pyrazole ring. nih.gov By using specific magnesium-lithium chloride reagents like TMPMgCl·LiCl, successive and regioselective metalations can be performed, allowing for the introduction of various electrophiles at specific positions on the pyrazole core to build up fully substituted pyrazoles. nih.gov

The choice of reaction conditions can also surprisingly dictate the regioselective outcome. For instance, in the synthesis of certain N-methyl pyrazole isomers, performing the reaction between specific precursors in the absence of a solvent can lead to a mixture of regioisomers, whereas methylation of the corresponding NH-pyrazole in the presence of potassium carbonate can yield a single isomer. nih.gov

Separation and Purification Techniques for Regioisomers

When a synthetic method yields a mixture of regioisomers, effective separation and purification techniques are essential to isolate the desired product.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used and effective method for separating pyrazole regioisomers. uab.catuab.cat For example, a mixture of 1,3,5-substituted pyrazole regioisomers was successfully separated using silica column chromatography with ethyl acetate (B1210297) as the eluent. uab.cat The different polarities of the isomers allow for their differential retention on the stationary phase, enabling their isolation.

High-Performance Liquid Chromatography (HPLC): For isomers that are difficult to separate by standard flash chromatography, reverse-phase HPLC is a powerful alternative. nih.gov The retention times of regioisomers can differ based on their structural properties; for example, steric hindrance in one isomer can prevent coplanarity between rings, reducing its affinity for the reverse-phase stationary phase and leading to a shorter retention time compared to its more planar counterpart. nih.gov

The identity of the separated isomers is typically confirmed using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). uab.catuab.cat Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are especially valuable for unambiguously assigning the correct structure by identifying through-space interactions between substituents on the pyrazole ring. nih.govuab.cat

Innovative Reaction Types and Novel Reactants

The quest for more efficient and versatile synthetic methods has led to the development of innovative reaction pathways and the use of novel reactants for constructing pyrazole rings. These approaches often provide access to complex pyrazole derivatives that are not readily accessible through traditional methods.

Tandem Cross-Coupling/Electrocyclization Pathways

A novel and powerful methodology for synthesizing substituted pyrazoles involves a tandem sequence of a catalytic cross-coupling reaction followed by an electrocyclization. organic-chemistry.orgnih.govacs.org This approach allows for the conversion of differentially substituted enol triflates and a variety of diazoacetates into 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity and absolute regiocontrol. organic-chemistry.orgacs.org

The process is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. nih.gov The reaction is optimized with a specific solvent, like N,N-dimethylformamide (DMF), and a base, such as N-methylmorpholine (NMM). nih.gov The initial cross-coupling forms a vinyl diazoacetate intermediate. Subsequent heating of the reaction mixture facilitates a thermal electrocyclization, which proceeds smoothly to furnish the pyrazole as the sole product in high yield. nih.gov

This tandem reaction is notable for its broad substrate scope, accommodating various acyclic and cyclic enol triflates and a diverse set of diazoacetates. organic-chemistry.orgacs.org This versatility makes it a practical approach for generating libraries of complex pyrazole derivatives for applications in areas like drug discovery and ligand design. nih.gov

| Catalyst | Solvent | Base | Key Transformation | Product | Reference |

| Pd(PPh₃)₄ | DMF | NMM | Cross-coupling/Thermal Electrocyclization | 3,4,5-Trisubstituted Pyrazoles | organic-chemistry.orgnih.gov |

This methodology represents a significant advancement, leveraging the power of pericyclic reactions, which have been comparatively underutilized for pyrazole synthesis, to achieve excellent control over the final structure. organic-chemistry.org

Functional Group Interconversion Strategies

A notable example of FGI in the synthesis of trifluoromethylated pyrazoles involves the transformation of functional groups on the pyrazole ring itself. Research has demonstrated the conversion of a carboxylic acid group at the 3-position of a pyrazole ring into a trifluoromethyl group. This is often achieved through a multi-step sequence that may involve activation of the carboxylic acid, followed by a fluorination reaction. For instance, a pyrazole-3-carboxylic acid can be converted to its corresponding acid chloride, which is then subjected to a trifluoromethylating agent. dergipark.org.tr

Another key FGI strategy is the N-alkylation of a pyrazole ring. This is particularly relevant for the synthesis of this compound, where a butyl group is attached to one of the nitrogen atoms of the pyrazole core. The direct alkylation of N-unsubstituted pyrazoles with alkyl halides, such as butyl bromide, is a common method. google.comgoogle.com The regioselectivity of this reaction, determining whether the N1 or N2 position is alkylated, can be influenced by factors such as the solvent, base, and the nature of the substituents already present on the pyrazole ring. semanticscholar.orgresearchgate.net For instance, the use of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to favor N1-alkylation in many cases. researchgate.net

Furthermore, functional group interconversions can be utilized to prepare the necessary precursors for pyrazole ring formation. For example, a carbonyl group in a 1,3-dicarbonyl compound can be transformed into a trifluoromethyl group prior to condensation with a hydrazine to form the pyrazole ring. This pre-functionalization strategy ensures the correct placement of the trifluoromethyl group in the final product.

Recent advancements have also highlighted the use of post-cyclization modifications to introduce the trifluoromethyl group. This can involve the trifluoromethylation of a pre-functionalized pyrazole core. acs.org For example, a pyrazole with a leaving group, such as a halogen or a sulfonate, at the 3-position can be reacted with a trifluoromethylating agent to introduce the CF3 group. acs.org

The following table summarizes some functional group interconversion strategies employed in the synthesis of trifluoromethylated pyrazoles:

| Precursor Functional Group | Target Functional Group | Reagents and Conditions | Reference(s) |

| Pyrazole-3-carboxylic acid | Pyrazole-3-trifluoromethyl | 1. SOCl₂ or (COCl)₂2. Trifluoromethylating agent (e.g., SF₄, DAST) | dergipark.org.tr |

| N-H (on pyrazole ring) | N-butyl | Butyl bromide, K₂CO₃, DMSO | google.comgoogle.comresearchgate.net |

| Pyrazole-3-halogen | Pyrazole-3-trifluoromethyl | Trifluoromethylating agent (e.g., TMSCF₃, CuCF₃) | acs.org |

| 5-Acyl-pyrazoline | 3-Trifluoromethylpyrazole | MnO₂, hexane (B92381) (deacylative aromatization) | acs.orgnih.gov |

| α,β-Alkynic hydrazone | 3-Trifluoromethylpyrazole | Hypervalent iodine reagent | nih.gov |

These examples underscore the importance of functional group interconversion as a strategic tool for the synthesis of this compound and its analogs, offering flexibility and control over the final molecular architecture.

Iii. Chemical Reactivity and Derivatization Studies of 1 Butyl 3 Trifluoromethyl Pyrazole

Site-Selective Functionalization of Pyrazole (B372694) Core

The ability to selectively introduce functional groups at specific positions on the pyrazole ring is crucial for the development of new derivatives with tailored properties. Research in this area has focused on leveraging the inherent electronic biases of the substituted pyrazole to direct incoming reagents to the desired location.

Directed metalation followed by quenching with an electrophile is a powerful strategy for the C-functionalization of heterocyclic compounds. For 1-alkyl-3-(trifluoromethyl)pyrazoles, the C5 position is the most acidic proton on the pyrazole ring due to the inductive effect of the adjacent nitrogen and the long-range electron-withdrawing effect of the CF₃ group. Consequently, deprotonation with strong bases, such as organolithium reagents, occurs selectively at this position.

Studies on 1-methyl-3-(trifluoromethyl)pyrazole, a close analog of the title compound, have demonstrated that treatment with butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures leads to the exclusive formation of the 5-lithiated species. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C5 position. thieme-connect.com This regioselective functionalization has been achieved in flow chemistry, allowing for safe and scalable production. thieme-connect.com

| Substrate (Analog) | Base | Electrophile | Product | Yield (%) | Reference |

| 1-Methyl-3-(trifluoromethyl)pyrazole | n-BuLi | DMF | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | 73 | mdpi.com |

| 1-Methyl-3-(trifluoromethyl)pyrazole | n-BuLi | I₂ | 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | - | thieme-connect.com |

| 1-Methyl-3-(trifluoromethyl)pyrazole | n-BuLi | B(OⁱPr)₃ | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol (B44631) ester | - | thieme-connect.com |

This table presents data for 1-methyl-3-(trifluoromethyl)pyrazole as a close analog to 1-butyl-3-(trifluoromethyl)pyrazole.

Halogenated pyrazoles are versatile intermediates for further functionalization through cross-coupling reactions. The direct halogenation of 1-alkyl-3-(trifluoromethyl)pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon on the ring. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for this purpose. researchgate.netbeilstein-archives.org

Once halogenated, these compounds can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura nih.govlibretexts.orgnih.govbeilstein-journals.org and Sonogashira wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov couplings, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures. For instance, a 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivative was successfully coupled with various arylboronic acids under microwave-assisted Suzuki-Miyaura conditions. nih.gov While specific examples for this compound are not extensively documented, the principles of these reactions are broadly applicable to this class of compounds.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + Phenylboronic acid | XPhosPdG2, XPhos, K₂CO₃, H₂O, MW | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 | nih.gov |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + 4-Methoxyphenylboronic acid | XPhosPdG2, XPhos, K₂CO₃, H₂O, MW | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 | nih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl Alkyne | General | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

This table showcases representative cross-coupling reactions on related trifluoromethylated heterocyclic systems to illustrate the potential reactivity of halogenated this compound.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally stable and often considered a spectator in many chemical transformations. However, under specific conditions, it can be induced to react, providing pathways to other functional groups.

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, although it typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. nih.govresearchgate.netrsc.org This reaction proceeds through the formation of a difluorobenzylic carbocation intermediate. nih.govresearchgate.net The reactivity of the trifluoromethyl group towards hydrolysis is influenced by its position on the aromatic ring and the presence of other substituents. nih.gov

The reduction of a trifluoromethyl group is a challenging transformation due to the strength of the C-F bonds. However, certain reducing agents and catalytic systems can effect this change, although specific examples on the pyrazole core are not widely reported.

Nucleophilic and Electrophilic Reactivity Patterns on the Pyrazole Ring

The electron-withdrawing nature of the trifluoromethyl group at the C3 position significantly influences the nucleophilic and electrophilic reactivity of the pyrazole ring. The CF₃ group deactivates the ring towards electrophilic aromatic substitution (SEAr) by destabilizing the cationic intermediate (arenium ion) that is formed during the reaction. acs.org Consequently, electrophilic substitution, such as nitration, would be expected to be sluggish and require forcing conditions. masterorganicchemistry.comlibretexts.orgrsc.org If it does occur, it would likely be directed to the C4 position, which is the least deactivated position.

Conversely, the electron-withdrawing CF₃ group, particularly when combined with other electron-withdrawing groups or a halogen at a suitable position, can activate the pyrazole ring towards nucleophilic aromatic substitution (SNAr). acs.orgyoutube.comyoutube.com In this type of reaction, a nucleophile attacks an electron-deficient carbon atom bearing a good leaving group (like a halogen), proceeding through a Meisenheimer-like intermediate. The stability of this anionic intermediate is enhanced by the presence of the electron-withdrawing trifluoromethyl group.

Iv. Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-Butyl-3-(trifluoromethyl)pyrazole in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N), a complete picture of the molecule's connectivity and electronic structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the butyl chain.

The pyrazole ring contains two aromatic protons, H4 and H5. These typically appear as doublets in the aromatic region of the spectrum due to coupling with each other. nih.gov The electron-withdrawing nature of the adjacent trifluoromethyl group at position 3 and the nitrogen atom at position 2 significantly influences the chemical shift of the H4 proton, typically shifting it downfield. The H5 proton is adjacent to the N-butyl group.

The n-butyl group protons give rise to four distinct signals in the aliphatic region:

A triplet corresponding to the methyl (-CH₃) protons, furthest from the pyrazole ring.

A triplet for the methylene (B1212753) (-CH₂-) protons attached to the nitrogen (N1), which are the most deshielded of the butyl chain protons due to the inductive effect of the nitrogen atom.

Two multiplets for the two central methylene (-CH₂-) groups of the butyl chain.

The integration of these signals confirms the ratio of protons in the molecule, corresponding to the 1:1 ratio of the pyrazole ring protons and the 2:2:2:3 ratio of the butyl chain protons.

Representative ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 7.5 - 7.7 | d | ~ 2.5 | H5 (Pyrazole) |

| ~ 6.5 - 6.7 | d | ~ 2.5 | H4 (Pyrazole) |

| ~ 4.1 - 4.3 | t | ~ 7.2 | N-CH₂- |

| ~ 1.7 - 1.9 | m | - | N-CH₂-CH₂- |

| ~ 1.3 - 1.5 | m | - | -CH₂-CH₃ |

| ~ 0.9 - 1.0 | t | ~ 7.4 | -CH₃ |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to characterize their chemical environment. The spectrum for this compound will show signals for the three pyrazole ring carbons and the four carbons of the butyl chain.

The carbon atom of the trifluoromethyl group (CF₃) is a key feature, appearing as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JC-F). rsc.org The pyrazole ring carbons (C3, C4, C5) have characteristic chemical shifts. The C3 carbon, directly attached to the CF₃ group, is significantly affected and shows coupling to the fluorine atoms (²JC-F). rsc.org Similarly, the C4 carbon will also exhibit a smaller C-F coupling (³JC-F). Molecular modeling studies on related substituted pyrazoles help in the assignment of these carbon signals. researchgate.net The four signals corresponding to the butyl group carbons appear in the aliphatic region of the spectrum.

Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JC-F) (Hz) | Assignment |

| ~ 148 (q) | q | ~ 40 | C3 (Pyrazole) |

| ~ 135 | s | - | C5 (Pyrazole) |

| ~ 122 (q) | q | ~ 268 | CF₃ |

| ~ 105 (q) | q | ~ 5 | C4 (Pyrazole) |

| ~ 50 | s | - | N-CH₂- |

| ~ 32 | s | - | N-CH₂-CH₂- |

| ~ 20 | s | - | -CH₂-CH₃ |

| ~ 13 | s | - | -CH₃ |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize the trifluoromethyl group. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this method provides clear and unambiguous signals.

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) because all three fluorine atoms of the CF₃ group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet is characteristic for a CF₃ group attached to a pyrazole ring. mdpi.com This technique is particularly useful for monitoring reactions involving fluorinated compounds and for confirming the successful incorporation of the trifluoromethyl moiety. nih.gov The chemical shift typically appears in a well-defined region, providing strong evidence for the presence of the group. rsc.org

Representative ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to its lower sensitivity and the low natural abundance of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. Pyrazole and its derivatives contain two distinct nitrogen atoms: a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1) which, in this case, is substituted with the butyl group.

These two nitrogen atoms resonate at different chemical shifts, reflecting their different electronic states. The N1 nitrogen is a three-coordinate, sp²-hybridized atom bonded to two carbon atoms and the butyl group. The N2 nitrogen is a two-coordinate, sp²-hybridized atom double-bonded to a carbon atom and single-bonded to the other nitrogen. Theoretical and experimental studies on pyrazole systems show that these differences lead to distinct and predictable chemical shifts. researchgate.net This analysis is crucial for confirming the regiochemistry of the N-butylation, ensuring the butyl group is on N1 as expected from common synthesis routes.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in this compound. The spectrum displays absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Key characteristic absorption bands include:

C-H stretching: Aliphatic C-H stretches from the butyl group are observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring appears above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-F stretching: The most intense and diagnostic bands in the spectrum are due to the carbon-fluorine bonds of the trifluoromethyl group. These strong absorptions are typically found in the 1100-1350 cm⁻¹ range and are a clear indicator of the CF₃ group's presence. mdpi.com

C-H bending: Bending vibrations for the CH₂ and CH₃ groups of the butyl chain are also present in the fingerprint region (below 1500 cm⁻¹).

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms that the pyrazole nitrogen has been successfully substituted with the butyl group. researchgate.net

Representative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3140 | Medium | Aromatic C-H Stretch |

| ~ 2960, 2875 | Medium-Strong | Aliphatic C-H Stretch (Butyl) |

| ~ 1560 | Medium | C=N Stretch (Pyrazole Ring) |

| ~ 1470 | Medium | C=C Stretch (Pyrazole Ring) |

| ~ 1350 - 1100 | Very Strong | C-F Stretch (CF₃ Group) |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. While specific Raman spectra for this compound are not extensively detailed in publicly available literature, analysis of related compounds provides a basis for expected spectral features. For instance, studies on pyrazole-based ionic liquids reveal characteristic Raman bands. nih.govwestmont.edu The spectrum of this compound would be expected to show distinct peaks corresponding to the vibrations of the pyrazole ring, the butyl group, and the trifluoromethyl group.

Key expected vibrational modes would include:

Pyrazole Ring Vibrations: Stretching and bending modes of the C=C, C-N, and N-N bonds within the heterocyclic ring.

Butyl Group Vibrations: C-H stretching and bending modes from the CH2 and CH3 groups of the butyl chain.

Trifluoromethyl Group Vibrations: Symmetric and asymmetric C-F stretching modes, which are typically strong and appear in a characteristic region of the spectrum.

The precise positions of these Raman bands offer a unique fingerprint for the molecule, sensitive to its conformation and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₁₁F₃N₂, the calculated molecular weight is approximately 192.18 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the compound's identity.

Under electron ionization (EI), the molecule is expected to undergo fragmentation, producing a characteristic pattern in the mass spectrum. The fragmentation pattern would likely involve the loss of the butyl group, the trifluoromethyl group, or smaller fragments, providing valuable structural information. The molecular ion peak ([M]⁺) would be observed at m/z 192, with other significant peaks corresponding to key fragments.

Table 1: Key Molecular and Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₁F₃N₂ |

| Molecular Weight | 192.18 g/mol |

| InChI Key | BOHNJAUMOOXBJP-UHFFFAOYSA-N |

| Expected Molecular Ion Peak (m/z) | 192 |

X-ray Diffraction Analysis for Solid-State Structure

Tautomerism Investigations via Spectroscopic and Computational Methods

Pyrazole and its derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 3-(trifluoromethyl)pyrazole (B122699), two tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. sigmaaldrich.comchemicalbook.com However, in this compound, the presence of the butyl group on the N1 position quenches this tautomerism, locking the structure into a single isomeric form.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside spectroscopic techniques like NMR and IR to study the relative stabilities of potential tautomers. In the case of the parent compound, 3-(trifluoromethyl)pyrazole, such studies could predict the most stable tautomer in different environments (gas phase, solution). For this compound, computational analysis can still be valuable for predicting its stable conformation, rotational barriers of the butyl and trifluoromethyl groups, and theoretical spectroscopic data (IR, Raman, NMR) that can be compared with experimental results for structural validation.

V. Computational and Theoretical Studies on 1 Butyl 3 Trifluoromethyl Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules like 1-Butyl-3-(trifluoromethyl)pyrazole from first principles. eurasianjournals.com Such calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

DFT calculations are employed to determine the electronic structure of this compound. This involves optimizing the molecule's geometry to find its most stable three-dimensional conformation. Key outputs of this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger gap typically implies higher stability and lower reactivity. For pyrazole (B372694) derivatives, the electronic landscape is significantly influenced by the substituents on the ring. The electron-withdrawing nature of the trifluoromethyl group at the C3 position and the electron-donating butyl group at the N1 position will distinctly shape the electron density distribution across the pyrazole core.

Illustrative DFT-Calculated Electronic Properties

| Property | Predicted Value for a Pyrazole Derivative | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

Note: The values in this table are representative for a substituted pyrazole and are for illustrative purposes to show the type of data generated from DFT calculations.

DFT is also a powerful tool for predicting the reactive behavior of this compound. By calculating the molecular electrostatic potential (MEP) surface, one can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms and the trifluoromethyl group may exhibit positive potential, indicating sites for nucleophilic attack. More advanced DFT-based reactivity descriptors, such as Fukui functions, can be calculated to provide a quantitative measure of the reactivity of each atomic site towards electrophiles, nucleophiles, and radicals.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. eurasianjournals.com In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govnih.gov Pyrazole derivatives have been docked into various protein targets, including kinases and proteases, to explore their therapeutic potential. nih.govnih.gov

Example of Potential Protein Targets for Pyrazole Derivatives

| Protein Target | Therapeutic Area | Significance of Inhibition |

|---|---|---|

| Receptor Tyrosine Kinases (e.g., VEGFR-2) nih.gov | Oncology | Inhibition can block tumor angiogenesis and growth. |

| Cyclin-Dependent Kinases (e.g., CDK2) nih.gov | Oncology | Inhibition can halt the cell cycle and prevent cancer cell proliferation. |

| Heat Shock Protein 90 (Hsp90) nih.gov | Oncology | Inhibition leads to the degradation of multiple cancer-promoting proteins. |

Prediction of Biological Activity Profiles (excluding ADME)

The potential biological activities of this compound can be predicted using a variety of computational methods. These approaches often rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to large databases of compounds with known biological activities, it is possible to generate a hypothesis about its potential therapeutic effects. Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, can also be developed for a series of related pyrazole compounds to predict the activity of new analogs. nih.gov Such studies have highlighted the potential of trifluoromethylpyrazole derivatives in various therapeutic areas, including as anticancer and antiparasitic agents. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Vi. Biological Activities and Pharmacological Implications of 1 Butyl 3 Trifluoromethyl Pyrazole Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-butyl-3-(trifluoromethyl)pyrazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

The butyl and trifluoromethyl substituents are key determinants of the pharmacological profile of these pyrazole (B372694) derivatives. The N-butyl group, being a lipophilic alkyl chain, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This lipophilicity can facilitate passage through cellular membranes, a critical step for reaching intracellular targets.

The pharmacological profile of this compound derivatives can be further fine-tuned by introducing additional substituents at other positions on the pyrazole ring or on the existing butyl and trifluoromethyl groups. The nature, size, and position of these substituents can have a profound impact on the compound's potency and selectivity.

For instance, the introduction of various aryl or heteroaryl groups at the C4 or C5 position of the pyrazole ring can lead to a diverse range of biological activities. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can modulate the binding affinity of the molecule to specific enzymes or receptors.

While specific SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available research, general principles from related pyrazole series can be extrapolated. For example, in many bioactive pyrazole series, the nature of the substituent at the N1 position and the substitution pattern on any aryl rings attached to the pyrazole core are critical for activity.

Anticancer Research Applications

Derivatives of the pyrazole scaffold have shown significant promise in the field of oncology. The this compound core represents a promising starting point for the development of novel anticancer agents.

A key characteristic of effective anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. While direct studies on this compound derivatives are limited, research on other pyrazole-containing compounds provides insight into their potential mechanisms.

For example, a study on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). nih.gov These compounds were found to activate pro-apoptotic proteins such as Bax and caspase-3, and to induce DNA damage, ultimately leading to cell death. nih.gov Another study on pyrazole derivatives showed they could induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov

Table 1: Cytotoxic Activity of Representative Pyrazole Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6c (a 1,3,5-trisubstituted-1H-pyrazole) | MCF-7 | 3.9 | nih.gov |

| Compound 8 (a 1,3,5-trisubstituted-1H-pyrazole) | MCF-7 | 6.2 | nih.gov |

| Compound 10b (a 1,3,5-trisubstituted-1H-pyrazole) | MCF-7 | 4.5 | nih.gov |

| Compound 10c (a 1,3,5-trisubstituted-1H-pyrazole) | MCF-7 | 5.1 | nih.gov |

| Compound 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (24h) | 14.97 | nih.gov |

| Compound 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (48h) | 6.45 | nih.gov |

Note: The compounds listed are structurally related to this compound but are not direct derivatives. The data is presented to illustrate the anticancer potential of the broader pyrazole class.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 10 (a pyrazole-based inhibitor) | Bcr-Abl | 14.2 | researchgate.net |

| Compound 17 (a pyrazolo[1,5-a]pyrimidine) | FLT3-ITD | 0.4 | nih.gov |

| Compound 19 (a pyrazolo[1,5-a]pyrimidine) | FLT3-ITD | 0.4 | nih.gov |

| Afuresertib (a pyrazole-based inhibitor) | Akt1 | 0.08 (Ki) | researchgate.net |

Note: The compounds listed are structurally related to this compound but are not direct derivatives. The data is presented to illustrate the kinase inhibitory potential of the broader pyrazole class.

Anti-inflammatory Investigations

Inflammation is a complex biological response implicated in a wide range of diseases. Pyrazole derivatives have a long history in the treatment of inflammation, with celecoxib (B62257) being a well-known example of a pyrazole-based COX-2 inhibitor.

The anti-inflammatory potential of this compound derivatives is an area of significant interest. The core structure shares features with known anti-inflammatory agents, suggesting that these compounds could modulate key inflammatory pathways. Research on other pyrazole derivatives has shown that they can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. researchgate.net

A study on novel pyrazole analogues demonstrated their anti-inflammatory activity in a histamine-induced paw edema model in rats. researchgate.net Another review highlighted the importance of the pyrazole ring as a central scaffold in the design of anti-inflammatory drugs and discussed the structure-activity relationships that govern their pharmacological profiles. researchgate.net One study synthesized a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, which showed optimal anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium and celecoxib. researchgate.net

Table 3: Anti-inflammatory Activity of a Representative Pyrazole Derivative

| Compound | Assay | Activity | Reference |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Carrageenan-induced paw edema | Optimal activity comparable to diclofenac and celecoxib | researchgate.net |

| Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) | Histamine-induced paw edema | Better activity than diclofenac sodium | researchgate.net |

Note: The compounds listed are structurally related to this compound but are not direct derivatives. The data is presented to illustrate the anti-inflammatory potential of the broader pyrazole class.

Cyclooxygenase (COX) Inhibition Mechanisms

Certain trifluoromethyl pyrazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A series of novel 4,5-dihydro-3-trifluoromethyl pyrazole compounds, including E-6087, E-6232, E-6231, E-6036, and E-6259, have demonstrated selectivity for COX-2 over COX-1. bohrium.com The anti-inflammatory effects of such non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to their ability to inhibit COX-mediated prostaglandin (B15479496) synthesis. nih.gov Specifically, the inhibition of the COX-2 isoform is considered responsible for the therapeutic anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects. bohrium.com

Further studies on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have shown that these compounds are generally more effective at inhibiting COX-2 than COX-1. nih.gov Molecular docking studies with some of these pyrazole derivatives have corroborated the in vitro COX inhibition data. nih.gov While these studies highlight the potential of the broader trifluoromethyl pyrazole class, the specific contribution of the 1-butyl substitution to the COX inhibition mechanism requires more targeted investigation.

Exploration of Other Anti-inflammatory Pathways

Beyond direct COX inhibition, derivatives of 3-(trifluoromethyl)pyrazole (B122699) exhibit anti-inflammatory effects through other mechanisms. Research has shown that the anti-inflammatory actions of some of these compounds may not be solely explained by their COX-inhibiting properties. nih.gov

Novel 4,5-dihydro-3-trifluoromethyl pyrazole derivatives have been found to exert immunosuppressive effects by interfering with T-cell activation. bohrium.comnih.gov These compounds can inhibit mitogen-mediated T-cell proliferation and the synthesis of pro-inflammatory cytokines such as Interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov This activity appears to be independent of their COX-2 inhibitory potency. bohrium.comnih.gov The underlying mechanism for these immunosuppressive effects involves the disruption of transcription factor activation. Specifically, these pyrazole derivatives have been shown to inhibit the induced transcription from Nuclear Factor-κB (NF-κB) and Nuclear Factor of Activated T-cells (NFAT)-dependent enhancers in a dose-dependent manner. bohrium.comnih.gov The effect on NFAT, which includes diminishing its dephosphorylation and subsequent nuclear translocation, is particularly sensitive to these compounds. nih.gov

Antimicrobial Efficacy

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. nih.govnih.gov Several of these novel compounds are effective growth inhibitors of antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govnih.gov

Structure-activity relationship studies have revealed that hydrophobic alkyl substituents on the pyrazole ring can significantly enhance antibacterial activity. For instance, a tert-butyl substituted derivative showed potent activity against Gram-positive strains with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL. nih.gov In contrast, some of these derivatives did not show noticeable activity against Gram-negative strains. nih.gov However, other research on imidazo-pyridine substituted pyrazole derivatives has reported potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, in some cases exceeding the efficacy of ciprofloxacin. nih.gov

These compounds not only inhibit bacterial growth but can also prevent the formation of biofilms by MRSA and Enterococcus faecalis, and have been shown to be more effective than the antibiotic vancomycin (B549263) in eradicating preformed biofilms. nih.govnih.gov Investigations into their mode of action suggest that they may have a global effect on bacterial cell function, with inhibitory effects on the synthesis of the cell wall, proteins, and nucleic acids. nih.govrsc.org

| Compound Type | Target Bacteria | Activity/MIC Value | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazole (tert-butyl substituted) | Gram-positive strains | MIC as low as 1.56 μg/mL | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole (chloro and bromo derivatives) | Several tested strains | MIC as low as 3.12 μg/mL | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole (trifluoromethyl-substituted derivative) | MRSA | MIC of 3.12 μg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive and Gram-negative strains | MBC <1 μg/mL (except for MRSA) | nih.gov |

Derivatives of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide have shown promising antifungal properties. arabjchem.org Certain compounds within this series exhibited excellent and broad-spectrum antifungal activities against a range of pathogenic fungi. arabjchem.org For example, some derivatives displayed significant efficacy against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov

Structure-activity relationship (SAR) analysis indicated that the nature of the substituent at the 1-position of the pyrazole ring is crucial for antifungal activity. arabjchem.org For instance, when the substituent was an ortho-substituted phenyl group, the compounds demonstrated good antifungal activity. arabjchem.org In contrast, the introduction of methyl, isopropyl, or cyclohexyl groups at the 1-position resulted in lower activity. arabjchem.org One mechanistic study suggested that a potent derivative may act by disrupting the cell membrane of the fungal mycelium, thereby inhibiting its growth. arabjchem.org

| Compound ID | Target Fungi | EC50 (mg/L) | Reference |

|---|---|---|---|

| Y13 | G. zeae | 13.1 | arabjchem.org |

| B. dothidea | 14.4 | ||

| F. prolifeatum | 13.3 | ||

| F. oxysporum | 21.4 | ||

| Y14 | B. dothidea | 18.1 | arabjchem.org |

| Y17 | G. zeae | 16.8 | arabjchem.org |

| B. dothidea | 13.9 |

Antinociceptive Research

The pyrazole nucleus is a well-established scaffold in the development of analgesic agents. nih.govmdpi.com Research into various pyrazole derivatives has demonstrated their potential for antinociceptive (pain-relieving) activity. nih.gov For example, certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have exhibited analgesic activity that is higher than celecoxib and comparable to ibuprofen. nih.gov Additionally, some 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown both anti-inflammatory and analgesic properties. nih.gov The introduction of fluorinated substituents, such as the trifluoromethyl group, into pyrazole structures is a known strategy in medicinal chemistry to enhance pharmacological effects, which supports the investigation of trifluoromethylpyrazoles for analgesic properties. researchgate.net

Receptor Antagonism Studies

The this compound core structure has been incorporated into molecules designed to interact with specific biological receptors. In one study, a series of pyrazolo[4,3-e] nih.govnih.govarabjchem.orgtriazolo[1,5-c]pyrimidine (PTP) derivatives were synthesized to explore their affinity for adenosine (B11128) receptor subtypes. nih.gov These molecules included a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group. While initially aimed at the human A2B adenosine receptor, the synthesized compounds were found to be inactive at this target but displayed high affinity and selectivity for the human A3 adenosine receptor, with one compound showing a Ki value of 11 nM. nih.gov This indicates that the trifluoromethyl-pyrazole moiety can be a key component in developing potent and selective A3 adenosine receptor antagonists. nih.gov In a different line of research, pyrazole derivatives have been investigated as partial agonists for cannabinoid receptors (CB1 and CB2). nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a critical role in the sensation of pain and heat. Consequently, it has become a significant target for the development of new analgesic drugs. A series of 1-substituted 3-(trifluoromethyl)pyrazole analogues have been synthesized and evaluated for their ability to antagonize the human TRPV1 (hTRPV1) receptor.

In one study, these pyrazole derivatives were designed as C-region analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides. The structure-activity relationship (SAR) studies revealed that the substituent at the 1-position of the pyrazole ring is crucial for antagonistic potency. Specifically, introducing a 3-chlorophenyl group at this position resulted in exceptionally potent antagonists. The activity was also found to be stereospecific, with the (S)-configuration showing superior potency.

One of the most potent compounds identified was the (S)-enantiomer of a 1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole derivative, which exhibited a Ki value of 0.1 nM against capsaicin-induced hTRPV1 activation. nih.gov This particular compound demonstrated selective antagonism against activation by capsaicin (B1668287) and N-arachidonoyl-dopamine (NADA), but not against activation by low pH or high temperatures. nih.gov This selectivity suggests a potential for developing drugs with a more targeted mechanism of action and possibly fewer side effects. The potent in vitro activity was also confirmed in vivo, where the compound effectively blocked the hypothermic effects of capsaicin in rats. nih.gov

Table 1: TRPV1 Antagonistic Activity of 3-(Trifluoromethyl)pyrazole Derivatives

| Compound | Structure Detail | Potency (Ki(CAP)) | Reference |

|---|---|---|---|

| 16S | (S)-enantiomer of a 1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole derivative | 0.1 nM | nih.gov |

Enzyme Inhibition Studies

The pyrazole scaffold is a common feature in molecules designed as enzyme inhibitors, owing to its unique structural and electronic properties that facilitate binding to enzyme active sites. nih.gov While specific studies on this compound are limited in this context, broader research on pyrazole derivatives highlights their potential to inhibit key enzymes involved in metabolic diseases. nih.gov

Alpha-glucosidase and alpha-amylase are crucial enzymes in carbohydrate digestion, breaking down complex starches into absorbable glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a key strategy in treating type 2 diabetes. nih.gov Pyrazole-based compounds have emerged as a promising class of inhibitors for these enzymes. nih.gov

Research into pyrazole-1,2,3-triazole hybrids has identified potent α-glucosidase inhibitors. In one study, compounds featuring a 4-nitro or 4-chloro substitution on a phenyl ring attached to the triazole moiety showed significant inhibitory activity, with IC₅₀ values of 3.35 µM and 6.58 µM, respectively, which were comparable or superior to the standard drug acarbose (B1664774) (IC₅₀ = 3.86 µM). researchgate.net

In another study, a series of 1H-1,2,3-triazole derivatives containing a (trifluoromethyl)phenyl group were synthesized and evaluated for α-glucosidase inhibition. One of the most active compounds from this series demonstrated an IC₅₀ value of 14.2 µM. nih.gov Similarly, research on triazolo[4,3-b] nih.govnih.govajchem-a.comtriazine derivatives bearing a trifluoromethylphenyl group identified a highly potent compound with an IC₅₀ value of 31.87 nM against α-glucosidase and 24.64 nM against α-amylase. nih.gov

Furthermore, pyrazole derivatives have been incorporated into other heterocyclic structures to enhance their inhibitory activity. Thiazolidine-4-one derivatives containing a pyrazole moiety have been shown to be effective inhibitors of α-amylase. One such compound exhibited a remarkable 90.04% inhibition of α-amylase at a concentration of 100 μg/mL. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrazole and Trifluoromethyl-Containing Derivatives

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Pyrazole-1,2,3-triazole hybrid (4-nitro substituted) | α-Glucosidase | 3.35 µM | researchgate.net |

| Pyrazole-1,2,3-triazole hybrid (4-chloro substituted) | α-Glucosidase | 6.58 µM | researchgate.net |

| (Trifluoromethyl)phenyl-1H-1,2,3-triazole derivative (Compound 10b) | α-Glucosidase | 14.2 µM | nih.gov |

| N-[4-(trifluoromethyl)phenyl]acetamide derivative (Compound 10k) | α-Glucosidase | 31.87 nM | nih.gov |

| α-Amylase | 24.64 nM | nih.gov | |

| Thiazolidine-4-one with pyrazole moiety (Compound 5a) | α-Amylase | 90.04% inhibition at 100 µg/mL | nih.gov |

Vii. Advanced Applications Beyond Medicinal Chemistry

Agrochemical Development

The trifluoromethyl-pyrazole scaffold is a well-established pharmacophore in the agrochemical industry. nih.gov The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules. bibliomed.org Although comprehensive studies detailing the specific activities of 1-Butyl-3-(trifluoromethyl)pyrazole are not widely published, research on analogous structures provides significant insight into its potential applications.

The pyrazole (B372694) ring is a core component of several commercial insecticides and herbicides. Phenylpyrazole insecticides, for instance, function by targeting the GABA-gated chloride channels in insects, leading to neuronal overstimulation and death. researchgate.net The structural features of this compound suggest it could be investigated for similar modes of action.

In the realm of herbicides, various pyrazole derivatives have been developed as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. mdpi.com Research into novel phenyl-substituted benzoylpyrazoles has demonstrated their efficacy as grass herbicides. mdpi.com Furthermore, a series of 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their herbicidal activities against species like Brassica napus and Echinochloa crusgalli. nih.gov These findings suggest that the this compound core could be a valuable building block for the design of new herbicidal agents.

A selection of pyrazole derivatives and their documented agrochemical activities are presented below:

| Compound Class | Target Application | Notable Findings |

| Phenyl-substituted benzoylpyrazoles | Herbicidal | Effective against grass weeds with good selectivity for wheat. mdpi.com |

| 5-Heterocycloxy-1-(3-trifluoromethyl)phenyl-1H-pyrazoles | Herbicidal | Showed activity against Brassica napus and Echinochloa crusgalli. nih.gov |

| Phenylpyrazole derivatives | Insecticidal | Act as broad-spectrum insecticides by targeting GABA receptors. researchgate.net |

| Pyrazole-based PPO inhibitors | Herbicidal | Show strong activity against economically important weeds, including resistant species. mdpi.com |

The development of fungicides based on pyrazole carboxamides has been a particularly active area of research. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. While specific data for this compound is limited, studies on structurally similar compounds are informative.

For example, a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides demonstrated moderate to good in vitro activity against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. rsc.orgrsc.org In another study, novel phenylethanol derivatives incorporating a trifluoromethyl pyrazole pharmacophore were synthesized and showed significant antifungal activity against pathogens like Botrytis cinerea. nih.gov Research on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also revealed compounds with excellent and broad-spectrum antifungal activities. scholaris.ca These studies underscore the potential of the N-alkyl-3-(trifluoromethyl)pyrazole scaffold, to which this compound belongs, as a foundation for new fungicidal agents.

The following table summarizes the fungicidal activity of some related pyrazole compounds:

| Compound Series | Fungal Pathogens Tested | Key Results |

| N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Some derivatives showed over 50% inhibition of G. zeae at 100 µg/mL. rsc.orgrsc.org |

| Phenylethanol derivatives with a trifluoromethyl pyrazole pharmacophore | Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, Alternaria solani | One compound exhibited an EC50 value of 6.05 μg/mL against B. cinerea. nih.gov |

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives | Seven types of pathogenic fungi | Certain compounds displayed excellent and broad-spectrum antifungal activities. scholaris.ca |

Materials Science Applications

The application of pyrazole derivatives in materials science is a growing field, with a focus on developing novel functional materials with unique optical and electronic properties. The electronic characteristics of the pyrazole ring, influenced by substituents, make these compounds interesting candidates for luminescent materials and other advanced applications.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This property is highly desirable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. Research has shown that trigonal fluorinated pyrazoles can exhibit solid-state fluorescence and, in some cases, AIE. nih.gov For instance, certain tripodal pyrazole derivatives have been shown to display aggregation-induced emission enhancement (AIEE) and have been applied as fluorescent probes for the detection of nitroaromatic compounds. rsc.org

While the AIE properties of this compound have not been specifically reported, the presence of the fluorinated group and the potential for restricted intramolecular rotation in the aggregated state—a key mechanism for AIE—suggests that this compound could be a candidate for AIE-active materials. acs.org The development of trifluoromethyl-substituted pyrazolo[3,4-b]quinolines for electroluminescent applications further highlights the potential of this class of compounds in creating materials for OLEDs. mdpi.com

Beyond luminescent materials, pyrazole derivatives are being explored for a variety of other functional applications. The introduction of a trifluoromethyl group can influence properties such as thermal stability and solubility, which are crucial for material performance. Pyrazoles have been incorporated into polymers and have been investigated for their liquid crystal properties. The ability of the pyrazole ring to engage in hydrogen bonding and coordinate with metal ions also opens avenues for the creation of supramolecular assemblies and metal-organic frameworks (MOFs) with tailored properties.

Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This has led to the extensive use of pyrazole-containing molecules as ligands in coordination chemistry and catalysis. nih.govrsc.org The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the pyrazole ring.

This compound, with its specific substitution pattern, can be envisioned as a ligand for various transition metals. The butyl group provides steric bulk and influences the solubility of the resulting metal complex, while the electron-withdrawing trifluoromethyl group can modulate the electron density at the coordinating nitrogen atoms, thereby affecting the catalytic activity of the metal center.

Pyrazole-based ligands have been successfully employed in a range of catalytic transformations, including:

Oxidation Reactions: Cobalt complexes with pyrazole ligands have been used as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov

Transfer Hydrogenation: Ruthenium complexes with pyrazole-based ligands have proven efficient in the transfer hydrogenation of various substrates, including ketones, nitriles, and olefins. scholaris.ca

Polymerization: The use of pyrazoles as ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org

The design of bidentate and tridentate ligands incorporating pyrazolyl moieties has led to the development of highly efficient catalysts. scholaris.ca For example, 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives, which often include substituents like trifluoromethyl groups on the pyrazole rings, have been employed as ligands for catalysts in various chemical transformations. mdpi.com This body of research strongly supports the potential of this compound to serve as a valuable ligand in the development of new homogeneous catalysts.

Pyrazole Derivatives as Ligands in Transition-Metal Catalysis

Pyrazole and its derivatives are recognized as excellent chelating agents for transition metals, a characteristic that has led to their widespread use in the development of novel catalysts. researchgate.net The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring, as seen in this compound, can significantly modulate the electronic and steric properties of the resulting metal complexes. This strategic functionalization can enhance the stability, reactivity, and selectivity of the catalyst.

The design of coordination compounds using pyrazole-based ligands is a cornerstone of modern materials chemistry due to their adaptable coordination modes. chemrxiv.org Research has demonstrated that trifluoromethyl-substituted pyrazoles are promising ligands whose coordination chemistry with transition metals is an active area of investigation. chemrxiv.org For instance, studies on 5-methyl-3-(trifluoromethyl)-1H-pyrazole with first-row transition metals like manganese, cobalt, nickel, copper, and zinc have shown that the pyrazole ring typically coordinates in a monodentate fashion through the pyridine nitrogen atom. chemrxiv.org This coordination behavior is crucial for the formation of catalytically active species.

Recent advancements have highlighted the use of pyrazole ligands in practical and scalable catalytic systems. For example, a catalytic system employing pyrazole ligands coordinated to manganese has been developed for efficient transfer hydrogenation reactions. rsc.org This system demonstrates exceptional tolerance to a wide array of functional groups, showcasing the versatility of pyrazole-based catalysts. rsc.org Furthermore, transition-metal-catalyzed C-H functionalization reactions of pyrazoles are an emerging field, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring itself, further expanding their catalytic utility. dntb.gov.ua

The table below summarizes key findings from studies on transition-metal complexes with pyrazole derivatives.

| Metal Center | Pyrazole Ligand Type | Catalytic Application | Key Findings |

| Manganese (Mn) | Generic Pyrazole | Transfer Hydrogenation | High efficiency and broad functional group tolerance. rsc.org |

| Ruthenium (Ru) | Pincer-type Protic Pyrazole | Dehydrogenation | Demonstrates reversible deprotonation and metal-ligand cooperation. nih.gov |

| Copper (Cu) | Pyrazole-based Ligands | Catechol Oxidation | Excellent catalytic activity, mimicking catecholase enzyme activity. bohrium.com |

| Various 3d-metals | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Coordination Chemistry | Forms stable mononuclear complexes with a six-coordinate environment. chemrxiv.org |

Applications in Asymmetric Catalysis

The development of chiral catalysts for enantioselective transformations is a paramount goal in modern organic synthesis. Pyrazole derivatives have emerged as effective chiral ligands and scaffolds in asymmetric catalysis. The inherent structural features of the pyrazole ring, combined with the strategic placement of stereogenic centers and functional groups like trifluoromethyl, allow for the creation of highly effective and selective catalysts.